![molecular formula C19H21N3O4S2 B2870976 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034263-17-5](/img/structure/B2870976.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Biological Activity
2-(4-(Isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Isopropylsulfonyl group : Contributes to the compound's lipophilicity and potential binding interactions.
- Thieno[3,2-d]pyrimidine moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The thienopyrimidine structure is known to inhibit certain kinases involved in cell signaling pathways.
- Antagonistic Effects : The compound has shown potential as a GnRH antagonist, which could be beneficial in treating hormone-dependent conditions such as prostate cancer .
Biological Activity Overview
The biological activities associated with this compound include:
Activity | Description |
---|---|
Anticancer Activity | Inhibits tumor growth by targeting specific kinases involved in cancer progression. |
Anti-inflammatory Effects | Reduces inflammation through inhibition of pro-inflammatory cytokines. |
Hormonal Regulation | Acts as a GnRH antagonist, potentially lowering testosterone levels in specific cancers. |
Case Studies and Research Findings
- Anticancer Studies :
- Anti-inflammatory Research :
- Hormonal Studies :
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles in animal models. Further studies are required to fully understand its safety parameters and long-term effects.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13(2)28(25,26)15-5-3-14(4-6-15)11-17(23)20-8-9-22-12-21-16-7-10-27-18(16)19(22)24/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIAWBIOPMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.